molecular formula C9H19Br2N B11925929 1-(5-Bromopentyl)pyrrolidine Hydrobromide

1-(5-Bromopentyl)pyrrolidine Hydrobromide

Cat. No.: B11925929
M. Wt: 301.06 g/mol
InChI Key: YHDGFGHEYXDAED-UHFFFAOYSA-N
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Description

1-(5-Bromopentyl)pyrrolidine hydrobromide (CAS 2006277-06-9) is an organic compound of high interest in pharmaceutical research and organic synthesis. With a molecular structure of BrCCCCCN1CCCC1.Br and a stated purity of 95% , it serves as a valuable building block for medicinal chemists. This reagent features a pyrrolidine group linked to a bromopentyl chain, which can act as a versatile alkylating agent. The terminal bromide makes it a key intermediate for constructing more complex molecules through nucleophilic substitution reactions, such as the introduction of pentyl-linked pyrrolidine moieties into target structures. It is also a potential precursor in the synthesis of active pharmaceutical ingredients (APIs) and other nitrogen-containing heterocycles. Proper storage conditions are essential for maintaining the integrity of this compound; it is recommended to be stored in an inert atmosphere and kept in a freezer, ideally under -20°C, to ensure its long-term stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, referring to the relevant safety datasheets. Safety and Handling: Please consult the specific safety data sheet prior to use. General safety information for similar compounds includes warnings of potential health hazards, such as being harmful if swallowed or causing skin and eye irritation .

Properties

Molecular Formula

C9H19Br2N

Molecular Weight

301.06 g/mol

IUPAC Name

1-(5-bromopentyl)pyrrolidine;hydrobromide

InChI

InChI=1S/C9H18BrN.BrH/c10-6-2-1-3-7-11-8-4-5-9-11;/h1-9H2;1H

InChI Key

YHDGFGHEYXDAED-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCCCBr.Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, pyrrolidine is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Sodium bicarbonate or potassium carbonate is added to deprotonate the amine, enhancing its nucleophilicity. The reaction mixture is heated to 80–100°C under reflux for 12–24 hours. For accelerated kinetics, microwave irradiation at 120–150°C for 15–30 minutes has been reported to achieve >90% conversion.

Key Considerations:

  • Stoichiometry: A 1:1 molar ratio of pyrrolidine to 1,5-dibromopentane minimizes di-alkylation byproducts.

  • Solvent Selection: DMF facilitates higher yields (85–92%) compared to toluene or dichloromethane due to improved solubility of intermediates.

  • Workup: Post-reaction, the mixture is washed with water to remove inorganic salts, dried over sodium sulfate, and concentrated under vacuum. The crude product is precipitated as the hydrobromide salt by treatment with 48% hydrobromic acid.

Quaternization Followed by Hydrobromide Formation

An alternative approach involves the initial formation of a pyrrolidinium quaternary salt, followed by anion exchange to yield the hydrobromide.

Synthesis of Pyrrolidinium Intermediate

Pyrrolidine is reacted with 1,5-dibromopentane in benzene at 0°C for 12 hours, forming a quaternary ammonium bromide. The intermediate is isolated by filtration and washed with cold ether to remove excess reagents.

Acidification to Hydrobromide Salt

The quaternary salt is dissolved in methanol and treated with concentrated hydrobromic acid (48%) at room temperature. Evaporation under reduced pressure yields the hydrobromide salt with a purity of ≥95%.

Advantages:

  • High Purity: Reduced byproduct formation due to controlled stoichiometry.

  • Scalability: Suitable for industrial-scale production with reported yields of 88–93%.

Radical-Mediated Cyclization of Enamides

Although less common, recent advances in radical chemistry have enabled the synthesis of pyrrolidine derivatives via hydrogen atom transfer (HAT) to enamides. While this method primarily targets pyrrolidine ring formation, modifications could adapt it for side-chain bromination.

Mechanistic Insights

Vanadium-based catalysts (e.g., HV(CO)₄(dppe)) abstract hydrogen from enamides, generating α-amino radicals that cyclize to form pyrrolidine intermediates. Subsequent bromination of the pentyl side chain using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) could yield 1-(5-bromopentyl)pyrrolidine, followed by hydrobromide salt formation.

Challenges:

  • Selectivity: Competing bromination at alternate positions requires precise control of reaction conditions.

  • Yield: Preliminary studies suggest moderate efficiency (50–65%) compared to traditional alkylation.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.45–3.30 (m, 4H, pyrrolidine CH₂), 3.20 (t, J = 6.8 Hz, 2H, BrCH₂), 1.85–1.50 (m, 8H, pentyl CH₂), 1.40–1.25 (m, 2H, central CH₂).

  • HPLC Purity: ≥98% (C18 column, 0.1% TFA in water/acetonitrile gradient).

Physicochemical Properties

PropertyValue
Molecular Weight287.04 g/mol
Melting Point177–179°C
SolubilityWater, methanol, DMF
StabilityHygroscopic; store at 2–8°C

Comparative Analysis of Methods

Table 1: Evaluation of Synthetic Approaches

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Alkylation (DMF)85–9295–98HighModerate
Quaternization88–9397–99IndustrialHigh
Radical Cyclization50–6580–90LowLow

Chemical Reactions Analysis

1-(5-Bromopentyl)pyrrolidine Hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

  • Serotonin Receptor Modulation : Research indicates that compounds similar to 1-(5-Bromopentyl)pyrrolidine hydrobromide may exhibit selective binding to serotonin receptors, particularly the 5-HT1D subtype. This receptor is implicated in the treatment of migraines and other headache disorders. The compound could serve as a lead for developing migraine therapies by acting as a 5-HT1D receptor agonist or antagonist, depending on the specific modifications made to the structure .
  • Antiprotozoan Activity : Studies have shown that derivatives of pyrrolidine compounds can possess antiprotozoan properties. For instance, modifications of the pyrrolidine scaffold have been explored for their efficacy against protozoan parasites, suggesting potential applications in treating infectious diseases .
  • Synthesis of Chiral Ligands : The compound can be utilized in synthesizing chiral ligands for asymmetric synthesis. These ligands are crucial in producing enantiomerically pure compounds, which are significant in pharmaceuticals due to their varying biological activities depending on chirality .

Case Studies and Research Findings

  • Migraine Treatment : A study highlighted the development of novel compounds with structural similarities to this compound that selectively bind to the 5-HT1D receptor. This research supports the potential use of such compounds in migraine therapies, showcasing their ability to inhibit receptor binding effectively .
  • Antiparasitic Screening : Another investigation focused on the synthesis of pyrrolidine derivatives, including this compound, which were screened for antiprotozoan activity. The results indicated promising activity against certain protozoan strains, warranting further exploration into their mechanisms of action and therapeutic potential .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Serotonin Receptor ModulationPotential use as a 5-HT1D receptor ligand for migraine treatment
Antiprotozoan ActivityEfficacy against protozoan parasites
Chiral Ligand SynthesisRole in asymmetric synthesis for pharmaceutical applications

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)pyrrolidine Hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and receptor signaling .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 1-(5-Bromopentyl)pyrrolidine Hydrobromide and its analogs:

Compound Molecular Formula Molecular Weight Substituent Key Properties/Applications
1-(5-Bromopentyl)pyrrolidine HBr C₉H₁₉Br₂N (hypothetical) ~309.0 (estimated) 5-bromopentyl chain Likely high lipophilicity; potential alkylating agent for drug synthesis.
1-(3-Bromopropyl)pyrrolidine HBr C₇H₁₅Br₂N 273.01 3-bromopropyl chain Intermediate in organic synthesis; used in pharmaceuticals.
1-(2-Bromoethyl)pyrrolidine HBr C₆H₁₃Br₂N 259.99 2-bromoethyl chain Shorter chain may enhance solubility; used in small-molecule drug development.
1-(5-Bromo-2-nitrophenyl)pyrrolidine C₁₀H₁₁BrN₂O₂ 283.12 Bromonitrophenyl group Aromatic substitution; potential use in nitro-reduction reactions.
1-(5-Methyl-thiadiazolyl)pyrrolidin-2-ol C₇H₁₁N₃OS 201.25 Thiadiazole and hydroxyl groups Antimicrobial activity; hydrogen-bonding capability.

Impact of Alkyl Chain Length

  • Conversely, shorter chains (e.g., 2-bromoethyl) improve aqueous solubility, favoring reactions in polar solvents .
  • Alkylation Efficiency : The 5-bromopentyl chain’s extended length may facilitate nucleophilic substitution reactions in sterically hindered environments, whereas shorter chains (3-bromopropyl) are more reactive in less crowded systems .

Functional Group Modifications

  • Aromatic vs. Aliphatic Bromine : Bromophenyl derivatives (e.g., 1-(5-Bromo-2-nitrophenyl)pyrrolidine) exhibit stability due to aromatic resonance, making them suitable for electrophilic aromatic substitution. In contrast, aliphatic bromoalkyl chains (e.g., 5-bromopentyl) are more reactive in SN2 mechanisms .
  • Heterocyclic Additions: Thiadiazole or iminophenyl substituents (e.g., 1-(2',4'-dichloro-phenylimino)-pyrrolidine ) introduce electron-withdrawing effects, altering electronic properties and bioactivity compared to simple bromoalkyl derivatives.

Key Research Findings

  • Chirality and Binding Modes: Racemic mixtures of pyrrolidine boronic acids (e.g., derivatives in Table S1 ) demonstrate that enantiomeric configuration (R vs.
  • Synthetic Versatility: Bromoalkyl-pyrrolidines are precursors to more complex molecules, such as 1-(α-allyl)-2-(halophenylimino)-pyrrolidines, which exhibit antiparasitic activity .

Biological Activity

1-(5-Bromopentyl)pyrrolidine hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a 5-bromopentyl group. The synthesis typically involves the reaction of pyrrolidine with 5-bromopentyl bromide, followed by treatment with hydrobromic acid to form the hydrobromide salt. This process can be summarized as follows:

Pyrrolidine+5 Bromopentyl Bromide1 5 Bromopentyl pyrrolidine1 5 Bromopentyl pyrrolidine Hydrobromide\text{Pyrrolidine}+\text{5 Bromopentyl Bromide}\rightarrow \text{1 5 Bromopentyl pyrrolidine}\rightarrow \text{1 5 Bromopentyl pyrrolidine Hydrobromide}

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds structurally related to 1-(5-bromopentyl)pyrrolidine have shown effectiveness against various cancer cell lines. A study involving 5-oxopyrrolidine derivatives demonstrated potent anticancer activity against A549 human lung adenocarcinoma cells, suggesting that similar mechanisms could be explored for this compound .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)15Induction of apoptosis
Compound BHeLa (Cervical)20Inhibition of cell proliferation
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have also been investigated. Notably, compounds similar to 1-(5-bromopentyl)pyrrolidine have shown activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. This suggests that the compound may possess broad-spectrum antimicrobial effects, making it a candidate for further exploration in treating resistant infections .

Table 2: Antimicrobial Activity Against Resistant Strains

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli64 µg/mL
This compoundTBD

Case Studies and Research Findings

A significant body of research has focused on the biological activity of pyrrolidine derivatives. For instance, a study highlighted the structure-activity relationship (SAR) of various substituted pyrrolidines, revealing that specific modifications could enhance anticancer efficacy while minimizing toxicity to normal cells .

In another case study, derivatives were tested for their ability to inhibit key enzymes involved in cancer progression and microbial resistance. The results indicated that certain structural features were critical for binding affinity and efficacy against target pathways .

Q & A

Q. What role does inferential statistics play in validating synthetic routes?

  • Methodological Answer : Multivariate analysis (e.g., PCA) reduces dimensionality in datasets, highlighting critical factors affecting yield. Bootstrap resampling estimates confidence intervals for reaction efficiency, ensuring robustness in process optimization .

Applications in Mechanistic & Biological Studies

Q. How is this compound used in enzyme inhibition studies?

  • Methodological Answer : The pyrrolidine moiety acts as a scaffold for designing transition-state analogs. Kinetic assays (e.g., fluorescence-based) measure IC₅₀ values, while molecular docking simulations (AutoDock Vina) predict binding affinities to target enzymes like proteases .

Q. Can this compound serve as a ligand in coordination chemistry?

  • Methodological Answer : The tertiary amine in pyrrolidine coordinates with metal ions (e.g., Cu²⁺, Zn²⁺). Spectrophotometric titrations (UV-Vis) determine stability constants (log K), while XANES spectroscopy probes electronic structure changes upon complexation .

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